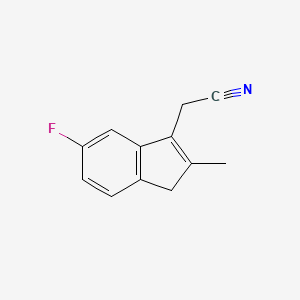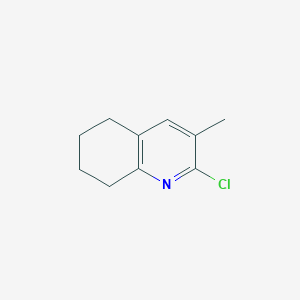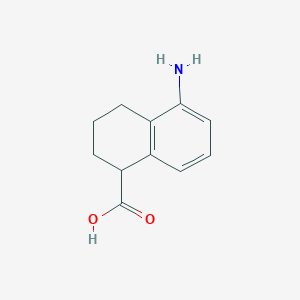
1-Isopropyl-1H-indole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isopropyl-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by an indole ring substituted with an isopropyl group at the nitrogen atom and a carbonitrile group at the third position of the ring. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-indole-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1H-indole-3-carbonitrile with isopropyl halides in the presence of a base. The reaction typically proceeds under reflux conditions in an appropriate solvent such as dimethylformamide or acetonitrile. The base, often potassium carbonate or sodium hydride, facilitates the substitution of the hydrogen atom on the nitrogen with the isopropyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions: 1-Isopropyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed:
Oxidation: Hydroxylated indoles or indole oxides.
Reduction: Amino-indoles or other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated indoles.
科学研究应用
1-Isopropyl-1H-indole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives used in organic synthesis and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific biological pathways and receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Isopropyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The carbonitrile group can also participate in interactions with biological molecules, enhancing the compound’s overall activity.
相似化合物的比较
1-Isopropyl-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:
1-Methyl-1H-indole-3-carbonitrile: Similar structure but with a methyl group instead of an isopropyl group.
1-Ethyl-1H-indole-3-carbonitrile: Contains an ethyl group instead of an isopropyl group.
1-Propyl-1H-indole-3-carbonitrile: Features a propyl group instead of an isopropyl group.
Uniqueness: The presence of the isopropyl group in this compound imparts unique steric and electronic properties, influencing its reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
属性
分子式 |
C12H12N2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC 名称 |
1-propan-2-ylindole-3-carbonitrile |
InChI |
InChI=1S/C12H12N2/c1-9(2)14-8-10(7-13)11-5-3-4-6-12(11)14/h3-6,8-9H,1-2H3 |
InChI 键 |
DIANQUVNTSJNPS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11908132.png)
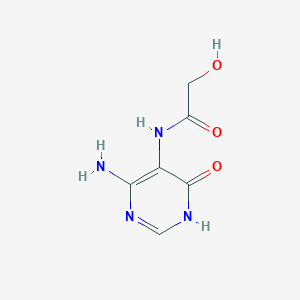
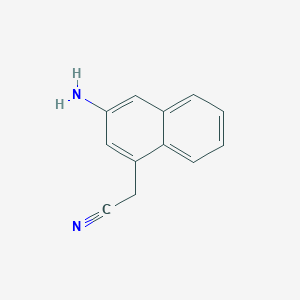

![5H-indeno[1,2-b]pyridin-4-amine](/img/structure/B11908149.png)



